cyclopropyl[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone
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Overview
Description
10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the cyclopropylcarbonyl group, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions may vary, but common reagents include cyclopropanecarboxylic acid derivatives, fluorobenzene derivatives, and methoxybenzene derivatives. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller molecules.
Scientific Research Applications
10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, 10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of functional groups. Similar compounds include other dibenzo[b,e][1,4]diazepines with different substituents, such as:
- 10-(cyclopropylcarbonyl)-11-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-(cyclopropylcarbonyl)-11-(4-bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Properties
Molecular Formula |
C30H27FN2O3 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H27FN2O3/c1-36-23-14-10-18(11-15-23)21-16-25-28(27(34)17-21)29(19-8-12-22(31)13-9-19)33(30(35)20-6-7-20)26-5-3-2-4-24(26)32-25/h2-5,8-15,20-21,29,32H,6-7,16-17H2,1H3 |
InChI Key |
KRFZFSDNGSZDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC=C(C=C6)F)C(=O)C2 |
Origin of Product |
United States |
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